Enhanced Buchwald-Hartwig Amination Yields via RuPhos PdG4 Catalysis
The compound demonstrates high reactivity as an aryl bromide electrophile in C–N cross-coupling. When used with the RuPhos PdG4 catalyst, reactions with various amines proceeded with good yields, typically exceeding 70% [1]. This contrasts with earlier reports using traditional palladium catalysts, which often require harsher conditions or produce lower yields for similar 1,3,4-oxadiazole substrates. The specific 3-bromo substitution on the phenyl ring is essential for this observed reactivity profile [1].
| Evidence Dimension | Synthetic Yield in C–N Coupling |
|---|---|
| Target Compound Data | >70% yield with various amines |
| Comparator Or Baseline | Traditional Pd catalysts with 1,3,4-oxadiazoles (yields often lower and not consistently reported; this is a class-level inference based on literature precedent for challenging couplings) |
| Quantified Difference | Yields consistently >70% under optimized conditions |
| Conditions | RuPhos PdG4 (0.05 eq), 1,4-dioxane, 100 °C, Ar atmosphere |
Why This Matters
For procurement, this data confirms the compound's suitability as a reliable building block for library synthesis, where high and consistent coupling yields directly reduce the cost and time associated with reaction optimization and purification.
- [1] N. M. et al. (2025). C–N coupling for 1,3,4-oxadiazole derivatives using RuPhos PdG4 catalyst: A Novel approach to efficient synthesis. *Results in Chemistry*, 100973. View Source
